Bienvenue dans la boutique en ligne BenchChem!

Nicotine d-bitartrate

Accelerated Stability Forced Degradation Nicotine Salt Stability

Nicotine d-bitartrate (CAS 6550-19-2) is the anhydrous crystalline di-tartrate salt of (S)-(−)-nicotine, a potent nicotinic acetylcholine receptor (nAChR) agonist with reported Ki values of 16.1 nM at α4β2, 2110 nM at α7, and 520 nM at α3β4 receptor subtypes. This salt form was specifically selected by the National Institute of Environmental Health Sciences (NIEHS) for rodent toxicity studies owing to its superior stability relative to freebase (−)-nicotine and its established use in nicotine-containing consumer products.

Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
CAS No. 6550-19-2
Cat. No. B020582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotine d-bitartrate
CAS6550-19-2
Synonyms3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate;  _x000B_(-)-1-Methyl-2-[3-pyridyl]pyrrolidine Tartrate;  Nicotine Tartrate;  (-)-Nicotine Bitartrate;  Nicotine d-Bitartrate;  Nicotine Hydrotartrate; 
Molecular FormulaC14H20N2O6
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1
InChIKeyQLDPCHZQQIASHX-LDGFUSNJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nicotine d-Bitartrate (CAS 6550-19-2): Definitive Procurement Guide for the Pharmacopoeial Reference Salt Form of Nicotine


Nicotine d-bitartrate (CAS 6550-19-2) is the anhydrous crystalline di-tartrate salt of (S)-(−)-nicotine, a potent nicotinic acetylcholine receptor (nAChR) agonist with reported Ki values of 16.1 nM at α4β2, 2110 nM at α7, and 520 nM at α3β4 receptor subtypes . This salt form was specifically selected by the National Institute of Environmental Health Sciences (NIEHS) for rodent toxicity studies owing to its superior stability relative to freebase (−)-nicotine and its established use in nicotine-containing consumer products [1]. The bitartrate salt is enshrined in the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP) as the official reference standard for identity, assay, and impurity testing of all nicotine-containing pharmaceutical preparations . For scientific and industrial procurement, this compound represents the gravimetrically tractable, stoichiometrically defined, and regulatorily mandated form of nicotine—attributes that distinguish it fundamentally from freebase nicotine, nicotine polacrilex, and alternative nicotine salts.

Why Nicotine d-Bitartrate Cannot Be Interchanged with Freebase Nicotine or Other Nicotine Salts in Critical Research and Pharmaceutical Applications


Nicotine d-bitartrate is not a commodity nicotine source interchangeable with freebase or other salt forms. Three categories of quantitative differentiation render substitution scientifically indefensible in regulated or dose-critical contexts. First, thermal and oxidative stability differ decisively: the bitartrate salt retains 100% HPLC purity after 15 days at 60°C, while freebase nicotine degrades to 96.7% under identical conditions [1]. Second, pharmacokinetic (PK) equivalence cannot be assumed across salt forms: in a direct rat intravenous comparison, nicotine hydrogen tartrate produced an AUC of 27.7 μg·min/mL versus 66.3 μg·min/mL for nicotine base, with a terminal half-life of 51.4 min versus 144.2 min—a 2.4-fold difference in exposure and a 2.8-fold difference in half-life (P<0.05) [2]. Third, nicotine bitartrate in a lozenge formulation demonstrates ~2-fold greater nicotine bioavailability than nicotine polacrilex gum at equivalent nominal doses, making dose conversion non-linear and product-specific [3]. These data collectively establish that the bitartrate salt occupies a distinct performance envelope that cannot be replicated by simply adjusting the dose of an alternative nicotine form.

Nicotine d-Bitartrate: Quantified Differentiation Evidence Against Closest Comparators


Thermal Stability: Bitartrate Salt Retains 100% Purity vs. Freebase Nicotine Degradation to 96.7% at 60°C Over 15 Days

In a direct head-to-head accelerated stability study conducted under the NIEHS toxicology program, nicotine bitartrate dihydrate (NBD) and freebase (−)-nicotine were stored in sealed amber glass vials at −20°C, 5°C, room temperature, and 60°C for 15 days. NBD maintained 100% HPLC/UV purity (210 nm) at all temperatures including 60°C, with no impurity peaks exceeding 0.1% of total peak area detected. In contrast, freebase (−)-nicotine degraded to 96.7% purity at 60°C [1]. Furthermore, NBD dose formulations were stored at room temperature, whereas freebase nicotine formulations required refrigeration at 2°C–8°C to maintain stability [2]. This thermal stability advantage directly reduces cold-chain logistics requirements and extends the shelf-life of pre-formulated dosing solutions for chronic in vivo studies.

Accelerated Stability Forced Degradation Nicotine Salt Stability Preclinical Toxicology

Pharmacopoeial Reference Standard Status: USP, BP, and EP Mandate Nicotine Bitartrate Dihydrate as the Exclusive Reference Material for Regulatory Nicotine Assays

Nicotine bitartrate dihydrate is the official reference standard designated by three major pharmacopoeias—the United States Pharmacopeia (USP), British Pharmacopoeia (BP), and European Pharmacopoeia (EP)—for the identification, assay, system suitability, and impurity analysis of all nicotine-containing drug products, including nicotine polacrilex gum, nicotine transdermal systems, nicotine lozenges, and nicotine nasal sprays . The USP monograph for Nicotine explicitly requires the use of 'USP Nicotine Bitartrate Dihydrate RS' to prepare standard solutions and system suitability solutions for the HPLC assay procedure [1]. Similarly, the USP monograph for Nicotine Polacrilex Gum mandates that the standard solution be prepared by transferring '10 mg of USP Nicotine Bitartrate Dihydrate RS' [2]. No other nicotine salt or freebase form holds this tri-pharmacopoeial reference standard designation. For any laboratory conducting compendial nicotine testing, procurement of the bitartrate reference standard is not optional—it is a regulatory prerequisite.

Pharmacopoeial Compliance USP Reference Standard Quality Control Regulatory Testing

Clinical Bioequivalence: 1 mg Nicotine Bitartrate Lozenge Delivers Equivalent Systemic Nicotine Exposure to 2 mg Nicotine Polacrilex Gum—A Twofold Bioavailability Advantage at Equal Nominal Dose

In a rigorous single-dose, three-way crossover pharmacokinetic study (n=9 healthy male smokers), the 1 mg Nicotinell® lozenge (containing 3.07 mg nicotine bitartrate dihydrate, equivalent to 1 mg nicotine base) was demonstrated to be bioequivalent to a 2 mg nicotine polacrilex gum (Nicorette®, containing 10 mg nicotine carboxylate cation resin equivalent to 2 mg nicotine base), with similar Cmax, tmax, and AUC parameters falling within the standard bioequivalence acceptance range (90% CI: 0.80–1.25) [1]. At equal nominal doses, the 2 mg bitartrate lozenge delivered systemic nicotine exposure intermediate between the 2 mg and 4 mg polacrilex gums [2]. The systemic exposure ranking was established as: 4 mg polacrilex gum > 2 mg Nicotinell lozenge > 1 mg Nicotinell lozenge = 2 mg polacrilex gum [3]. This translates to a ~2-fold bioavailability advantage for the bitartrate lozenge formulation—delivering equivalent systemic nicotine at half the labeled dose of polacrilex gum.

Nicotine Replacement Therapy Bioequivalence Nicotine Polacrilex Clinical Pharmacokinetics

Defined Stoichiometric Composition: 32.56% Freebase Nicotine Equivalent Enables Precise Gravimetric Dosing vs. Variable Liquid Freebase Handling

Nicotine bitartrate dihydrate (NBD) has a precisely characterized stoichiometry: freebase (−)-nicotine represents exactly 32.56% of the monoisotopic mass of the NBD compound (498.2 g/mol), as established by elemental analysis, Karl Fischer titration (water content 8.97 ± 0.49%, within 2% of the theoretical 7.23%), and HPLC/UV purity analysis confirming 100% purity [1]. This stoichiometric precision allows researchers to calculate nicotine doses by simple gravimetric weighing of the crystalline powder. In contrast, freebase (−)-nicotine is a hygroscopic, air-sensitive liquid (boiling point 244.9°C, water content 0.18–0.23%) that requires storage under inert gas with desiccant and is susceptible to oxidation, making accurate gravimetric dispensing for repeated-dose studies technically demanding and prone to between-session variability [2]. The USP monograph for the bitartrate RS establishes a nicotine content specification of 32.1–33.0% by assay [3]. For regulated toxicology studies, the NIEHS explicitly selected NBD over freebase because of this combination of stability and gravimetric dose accuracy [4].

Stoichiometric Purity Gravimetric Dosing Preclinical Formulation Dose Calculation

Intravenous Pharmacokinetic Differentiation: Nicotine Tartrate Salt Produces 2.4-Fold Lower Systemic AUC and 2.8-Fold Shorter Half-Life vs. Nicotine Base in Rat Model

In a controlled comparative study, Sprague-Dawley rats received intravenous (i.v.) bolus administration of either nicotine base (NB) or nicotine hydrogen tartrate salt (NS) at an equivalent nicotine dose of 1 mg/kg. The salt form exhibited markedly different pharmacokinetic behavior: AUC was 27.7 μg·min/mL for NS versus 66.3 μg·min/mL for NB (P<0.05)—a 2.4-fold lower systemic exposure. Mean residence time (MRT) was 58.3 min (NS) versus 165.7 min (NB), and terminal plasma half-life (T1/2,β) was 51.4 min (NS) versus 144.2 min (NB)—a 2.8-fold difference. Systemic clearance (CL) was 2.5-fold higher for the salt (46.3 vs. 18.3 mL/min/kg) [1]. The metabolic conversion to cotinine from the salt form was threefold greater than from the base [2]. Notably, the 1% aqueous solutions exhibited different particle sizes (NS: 388.6 nm vs. NB: 123.8 nm), suggesting differential aggregation behavior that may influence distribution [3]. These data demonstrate that the salt form provides a distinct PK profile with more rapid clearance, which is pharmacologically relevant for applications where pulsatile rather than sustained nicotine exposure is desired.

Intravenous Pharmacokinetics Nicotine Salt vs. Base Systemic Exposure Preclinical PK

Aqueous Solubility and Handling: Crystalline Bitartrate Provides Defined 50 mg/mL Solubility vs. Hygroscopic Liquid Freebase Requiring Inert Atmosphere

Nicotine bitartrate dihydrate is a white crystalline powder with a defined aqueous solubility of 50 mg/mL (clear to slightly hazy, colorless to faint yellow solution) and a melting point of 93–95°C . The crystalline solid can be accurately weighed on a standard analytical balance under ambient laboratory conditions and dissolves readily in water to produce a solution with a measured pH of approximately 3.18 (10% aqueous solution) . In contrast, freebase (−)-nicotine is a colorless to yellow/brown hygroscopic liquid (melting point −79°C, boiling point 247°C) that is air-sensitive, light-sensitive, and requires storage under inert gas (nitrogen or argon) with desiccant to prevent oxidative degradation and water uptake [1]. The freebase form is miscible with water but its hygroscopic nature causes continuous mass change upon exposure to ambient air, introducing gravimetric dosing errors. For routine laboratory use, the bitartrate salt eliminates the need for glovebox handling, inert gas purging, and Karl Fischer verification of water content before each use—procedural requirements that are mandatory for reproducible freebase nicotine experimentation.

Aqueous Solubility Crystalline Salt Handling Formulation Reproducibility Laboratory Safety

Nicotine d-Bitartrate: High-Value Procurement Application Scenarios Derived from Quantitative Differentiation Evidence


Pharmacopoeial Quality Control and Regulatory Lot-Release Testing of Nicotine-Containing Drug Products

Nicotine bitartrate dihydrate is the exclusively designated USP, BP, and EP reference standard required for identity confirmation, assay quantification, system suitability verification, and impurity profiling across all compendial nicotine monographs—including nicotine polacrilex gum, nicotine transdermal patches, nicotine lozenges, and nicotine nasal sprays . The USP assay procedure specifies a standard solution concentration of 2.4 mg/mL of USP Nicotine Bitartrate Dihydrate RS in water, with a system suitability requirement of resolution NLT 2.5 between nicotine and nicotine-related compound G [1]. For any pharmaceutical manufacturer or contract testing laboratory performing compendial release testing, procurement of this specific reference standard is not substitutable—no alternative nicotine form can satisfy the monograph requirement. The traceability chain extends through ISO 17034 and ISO/IEC 17025 certified reference materials that are directly linked to the primary pharmacopoeial standards [2].

Chronic Preclinical Toxicology and Carcinogenicity Studies Requiring Multi-Month Dosing Formulation Stability

The NIEHS explicitly selected nicotine bitartrate dihydrate over freebase nicotine for its comprehensive rodent toxicity program based on two empirically verified performance attributes: (1) thermal stability—NBD dose formulations remain stable at room temperature for the duration of weekly formulation preparation cycles, whereas freebase nicotine formulations require 2°C–8°C refrigerated storage ; and (2) stoichiometric dose accuracy—the crystalline salt provides a precise 32.56% freebase nicotine mass equivalent, enabling direct gravimetric preparation of drinking water formulations at target concentrations spanning 1.56–100 mg nicotine/L without daily analytical verification [1]. In the pivotal NIEHS perinatal and 3-month rat study, formulations were prepared weekly at 50 L scale and dispensed daily from dark glass bottles stored at room temperature—a logistical model that would be substantially more complex and costly with freebase nicotine [2].

Nicotine Replacement Therapy (NRT) Lozenge and Sublingual Tablet Formulation Development

The clinical pharmacokinetic evidence demonstrates that nicotine bitartrate in an oromucosal lozenge formulation delivers approximately twofold greater systemic nicotine bioavailability per labeled milligram compared to nicotine polacrilex gum: 1 mg bitartrate lozenge is bioequivalent to 2 mg polacrilex gum, and at equal 2 mg nominal doses the bitartrate lozenge provides 100% greater bioavailable nicotine . For NRT product developers, this translates to a 50% reduction in API quantity per dosage unit to achieve equivalent therapeutic nicotine delivery. The bitartrate salt also enables tablet and mucoadhesive buccal formulations where the crystalline powder can be directly compressed with bioadhesive polymers (HPMC, NaCMC, carbopol) to achieve controlled-release profiles, with the salt's defined aqueous solubility of 50 mg/mL facilitating predictable dissolution kinetics [1]. The Nicotinell® lozenge product (containing 3.07 mg nicotine bitartrate dihydrate per 1 mg nicotine equivalent) has demonstrated proven short-term smoking cessation efficacy with an odds ratio of 2.87 (95% CI: 1.18–6.97) for heavy smokers in randomized controlled trials versus placebo [2].

In Vitro Nicotinic Receptor Pharmacology and Neurobiology Research Requiring Reproducible Agonist Potency

For academic and industrial laboratories conducting nicotinic acetylcholine receptor (nAChR) binding assays, functional electrophysiology (patch-clamp), or calcium flux screening, the bitartrate salt offers distinct operational advantages: the crystalline powder can be accurately weighed under ambient conditions to prepare precisely concentrated stock solutions (typically 10–100 mM in water or DMSO), with the defined 50 mg/mL aqueous solubility enabling straightforward dissolution without sonication or pH adjustment . The reported Ki values of the nicotine ditartrate active species—16.1 nM at α4β2, 2110 nM at α7, 520 nM at α3β4, 270 nM at α6/α4β4, and 2090 nM at α1β1γδ—provide a well-characterized receptor subtype selectivity profile against which novel nicotinic ligands can be benchmarked [1]. The salt form eliminates the need to account for freebase oxidation products that accumulate in aged nicotine stock solutions, a recognized source of inter-laboratory variability in nAChR pharmacology datasets [2].

Quote Request

Request a Quote for Nicotine d-bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.